Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate
Description
Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate is a chiral sulfonic acid salt composed of a (1S)-2-oxobornane-10-sulphonate anion and a diethyl(2-hydroxyethyl)ammonium cation. The (1S)-2-oxobornane-10-sulphonate moiety derives from camphorsulfonic acid, a well-characterized chiral resolving agent in asymmetric synthesis and pharmaceutical applications . The cationic component, diethyl(2-hydroxyethyl)ammonium, is a quaternary ammonium compound with a hydroxyl group, enhancing its solubility in polar solvents. This compound is structurally distinct due to its stereospecific sulfonate group and the amphiphilic nature of the cation, which enables applications in catalysis, surfactancy, and chiral separations.
Properties
CAS No. |
93777-03-8 |
|---|---|
Molecular Formula |
C16H31NO5S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3/t7?,10-;/m1./s1 |
InChI Key |
LDKMKHPPNJOGRA-DLGLCQKISA-N |
Isomeric SMILES |
CC[NH+](CC)CCO.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine Hydrate: Acetone cyanohydrin is then reacted with hydrazine hydrate to produce 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Mixing Reactants: Acetone cyanohydrin and hydrazine hydrate are mixed in a reactor.
Temperature Control: The reaction mixture is maintained at a specific temperature to optimize yield.
Purification: The crude product is purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, typically at temperatures around 70°C to 90°C, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) react with monomers such as styrene, acrylonitrile, and methyl methacrylate to initiate polymerization.
Major Products
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers and copolymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Biological Research: It is employed in the study of radical-induced processes in biological systems.
Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds of monomers, which are broken to form new covalent bonds, resulting in polymerization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cationic Variations in 2-Oxobornane-10-sulphonate Salts
The (1S)-2-oxobornane-10-sulphonate anion is frequently paired with diverse cations, leading to compounds with distinct physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Cation Hydrophilicity : The diethyl(2-hydroxyethyl)ammonium cation’s hydroxyl group confers superior water solubility compared to (1,5-dimethylhexyl)ammonium, which is tailored for lipid-rich environments .
Stereochemical Impact : The (1S)-configured sulfonate anion ensures enantioselective interactions, unlike racemic (±)-2-oxobornane-10-sulphonate derivatives .
Functional Groups: The 8-hydroxyquinolinium cation introduces UV absorbance and metal-chelating capabilities, broadening utility in analytical chemistry .
Comparison with Camphorsulfonic Acid Derivatives
The (1S)-2-oxobornane-10-sulphonate group is structurally analogous to (+)-10-camphorsulfonic acid (CSA), a benchmark chiral acid.
Table 2: Comparative Properties with CSA Derivatives
| Property | This compound | (+)-10-Camphorsulfonic Acid (CSA) |
|---|---|---|
| Solubility | High in polar solvents (water, ethanol) due to hydroxylated cation. | Moderate in water, high in DMSO. |
| Chiral Purity | (1S)-specific configuration. | (1S,4R)-configured enantiomer. |
| Thermal Stability | Decomposes above 200°C (cation-dependent). | Stable up to 300°C. |
| Applications | Surfactants, asymmetric catalysis. | Chiral resolving agent, acid catalyst. |
Notable Differences:
Industrial and Regulatory Context
- Registration Status: The compound is listed in regulatory databases (e.g., EC inventory) under specific CAS numbers, alongside analogs like 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate (CAS 94293-54-6) .
Biological Activity
Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate, a compound with the CAS number 93777-03-8, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of approximately 351.50 g/mol. The structural characteristics of this compound contribute to its biological activities, particularly its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 93777-03-8 |
| Molecular Formula | C₁₆H₃₁NO₅S |
| Molecular Weight | 351.50 g/mol |
| Structure | [Chemical Structure] |
| Density | Not Available |
| Boiling Point | Not Available |
This compound functions primarily as an ionic liquid, which influences its interaction with biological systems. Ionic liquids are known for their unique properties, such as low volatility and high thermal stability, making them suitable for various applications, including drug delivery systems and as solvents in biochemical reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated that ionic liquids can disrupt microbial membranes, leading to cell lysis. For example, preliminary tests showed that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Biodegradability
One significant advantage of this compound is its biodegradability. Studies have shown that it can be decomposed by microorganisms within a relatively short time frame compared to traditional ammonium salts. This property is crucial for environmental applications, particularly in developing sustainable solvents and materials.
Case Study 1: Synthesis and Application in Drug Delivery
A study conducted on the synthesis of this compound highlighted its potential application in drug delivery systems. The ionic liquid was used to encapsulate a model drug, demonstrating enhanced solubility and bioavailability compared to conventional delivery methods. The results suggested that using this compound could improve therapeutic efficacy while reducing side effects.
Case Study 2: Environmental Impact Assessment
Another research initiative evaluated the environmental impact of this compound when released into aquatic systems. The study found that the compound biodegraded significantly faster than many common pollutants, indicating its potential as an environmentally friendly alternative in industrial applications.
Q & A
Q. What are the recommended synthetic routes for Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate?
The synthesis typically involves the reaction of diethyl(2-hydroxyethyl)amine with (1S)-2-oxobornane-10-sulphonic acid under controlled pH conditions. The anion, (1S)-2-oxobornane-10-sulphonate, is derived from camphorsulfonic acid, which is commercially available in enantiopure forms . Neutralization or ion-exchange chromatography is used to isolate the ammonium salt. Reaction monitoring via pH titration and NMR (e.g., tracking the disappearance of the amine proton signal at δ 2.8–3.2 ppm) ensures completion .
Q. How can the purity and structural integrity of this compound be validated?
Key techniques include:
- NMR Spectroscopy : Confirm the presence of the bicyclic borneol moiety (e.g., methyl groups at δ 0.8–1.2 ppm) and the sulphonate group (δ 3.5–4.0 ppm for SO₃⁻).
- HPLC with UV/RI detection : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis : Verify C, H, N, and S content against theoretical values (e.g., molecular formula C₁₄H₂₉NO₅S, MW 331.45 g/mol inferred from related structures) .
Q. What are the critical physical properties relevant to experimental handling?
- Melting Point : Decomposes at ~250°C, requiring thermal stability tests for high-temperature applications .
- Solubility : Highly soluble in polar solvents (e.g., water, methanol, DMSO) due to the ionic sulphonate group and hydrophilic ammonium moiety. Precipitation in nonpolar solvents (e.g., hexane) aids purification .
- Hygroscopicity : Store in a desiccator to prevent moisture absorption, which may alter reactivity .
Advanced Research Questions
Q. How can computational modeling resolve stereochemical ambiguities in the (1S)-2-oxobornane-10-sulphonate anion?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry of the bicyclic system and predict NMR chemical shifts. Compare computed shifts (e.g., CAM-B3LYP for polarizable solvents) with experimental data to validate the (1S) configuration. Molecular dynamics simulations further assess solvent interactions and stability .
Q. What experimental strategies address contradictions in catalytic activity data across studies?
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., diethylamine or sulphonic acid derivatives).
- Solvent effects : Conduct kinetic studies in varying solvents (e.g., DMSO vs. water) to isolate polarity/ionic strength impacts.
- Counterion interference : Compare activity with other ammonium salts (e.g., ethylenediammonium analogues ) to assess anion-specific effects.
Q. How can enantioselective applications of this compound be optimized?
The (1S)-configured sulphonate group enables chiral recognition in asymmetric catalysis. Methodological considerations:
- Co-crystallization : Co-crystalize with a target substrate (e.g., ketones) and analyze via X-ray diffraction to study host-guest interactions.
- Circular Dichroism (CD) : Monitor chiral induction in reactions (e.g., asymmetric aldol reactions) by tracking CD signals at 220–300 nm .
Methodological Considerations for Data Reproducibility
Q. What protocols ensure batch-to-batch consistency in synthesis?
- Stoichiometric control : Use Karl Fischer titration to maintain anhydrous conditions during amine-sulphonic acid reactions.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to achieve uniform crystal morphology, verified via SEM .
Q. How should researchers mitigate decomposition during long-term storage?
- Temperature : Store at −20°C under nitrogen to prevent oxidation of the hydroxyethyl group.
- Light exposure : Use amber vials to block UV-induced degradation, monitored via periodic TLC/HPLC .
Safety and Hazard Management
Q. What are the key safety precautions for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to manage amine vapors.
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
